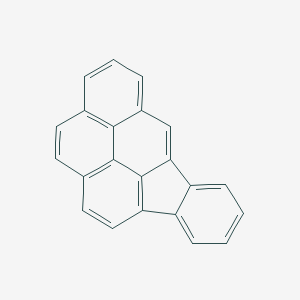

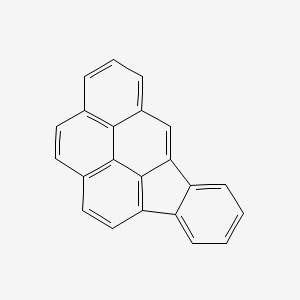

Indeno(1,2,3-cd)pyrene

Descripción

Propiedades

IUPAC Name |

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBHARYMNFBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENO(1,2,3-cd)PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024153 | |

| Record name | Indeno[1,2,3-cd]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Indeno(1,2,3-cd)pyrene appears as yellow crystals., Yellow solid; [ICSC] Exhibits a greenish-yellow fluorescence; [HSDB], YELLOW CRYSTALS. | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indeno(1,2,3-cd)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDENO(1,2,3-cd)PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

997 °F at 760 mmHg (NTP, 1992), 536 °C | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENO(1,2,3-cd)PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 6.9X10-4 umol/L (1.9X10-4 mg/L) at 25 °C, In water, 6.2X10-2 mg/L at 20 °C, Soluble in organic solvents., Solubility in water: none | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENO(1,2,3-cd)PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals from cyclohexane; bright-yellow plates from petroleum ether, Yellow plates or needles (recrystallized from light petroleum solution) showing a greenish-yellow fluorescence. | |

CAS No. |

193-39-5 | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indeno[1,2,3-cd]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeno(1,2,3-cd)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indeno[1,2,3-cd]pyrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indeno[1,2,3-cd]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2,3-cd]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SWX8I0U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENO(1,2,3-cd)PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

320 to 325 °F (NTP, 1992), 164 °C | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENO(1,2,3-CD)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENO(1,2,3-cd)PYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Indeno(1,2,3-cd)pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeno(1,2,3-cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern.[1] Formed from the incomplete combustion of organic materials, it is a ubiquitous environmental contaminant found in air, water, and soil.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its metabolic activation, and the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in environmental monitoring, toxicology, and drug development.

Chemical and Physical Properties

This compound is a high molecular weight PAH consisting of a pyrene (B120774) molecule fused with an indene (B144670) group. It appears as yellow crystals and exhibits a greenish-yellow fluorescence.[3] Its planar structure and extensive electron delocalization contribute to its chemical stability and lipophilicity.

Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 193-39-5 | [4] |

| Molecular Formula | C₂₂H₁₂ | [4] |

| Molecular Weight | 276.33 g/mol | [4] |

| Synonyms | o-Phenylenepyrene, 1,10-(1,2-Phenylene)pyrene | [4] |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 164 °C | [1] |

| Boiling Point | 536 °C | [1] |

| Vapor Pressure | 1.01 x 10⁻¹⁰ mmHg at 25 °C | [5] |

| Water Solubility | 0.062 mg/L at 20 °C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 6.58 | [6] |

| Henry's Law Constant | 3.48 x 10⁻⁷ atm·m³/mol at 25 °C | [3] |

Metabolism and Toxicological Profile

This compound is classified as a probable human carcinogen.[7] Its toxicity is primarily mediated through metabolic activation by the cytochrome P450 enzyme system.[1]

Metabolic Activation Pathway

The metabolic activation of this compound involves a series of enzymatic reactions that convert the parent compound into reactive electrophilic metabolites. These metabolites can covalently bind to cellular macromolecules, such as DNA, to form adducts, which can lead to mutations and initiate carcinogenesis.[1][8] The primary pathway involves the formation of dihydrodiol epoxides.[5]

Experimental Protocols

Accurate detection and quantification of this compound are crucial for assessing environmental contamination and human exposure. The following sections detail common experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of PAHs.

-

Sample Preparation: Extraction from the sample matrix (e.g., water, soil, biological tissues) is typically performed using liquid-liquid extraction or solid-phase extraction (SPE).[7][9]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detector: Fluorescence detection is preferred due to its high sensitivity and selectivity for PAHs. For this compound, excitation and emission wavelengths are programmed according to its retention time for optimal detection.[9] A UV detector set at 254 nm can also be used.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of PAHs, offering excellent separation and definitive identification.

-

Sample Preparation: Similar to HPLC, sample extraction and cleanup are required. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for efficient extraction from complex matrices.[11]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms, is typically used.[11]

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 320°C).

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound (m/z 276, 138).

-

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or cyclohexane (B81311) shows characteristic absorption bands. This technique is useful for preliminary identification and quantification at higher concentrations.

-

Fluorescence Spectroscopy: this compound is fluorescent, and its excitation and emission spectra can be used for highly sensitive and selective quantification.[3] The fluorescence emission spectrum is characterized by several vibronic bands.[12]

Conclusion

This compound is a carcinogenic PAH that poses a significant risk to human health and the environment. Understanding its chemical and physical properties, metabolic fate, and analytical determination is essential for risk assessment and management. The information and protocols provided in this technical guide offer a foundational resource for professionals working in related fields. Further research is needed to fully elucidate its mechanisms of toxicity and to develop more sensitive and rapid analytical methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Polycyclic Aromatic Hydrocarbons: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolic transformation of indeno[1,2,3-cd]pyrene and toxicities of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. weber.hu [weber.hu]

- 8. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]

- 10. separationmethods.com [separationmethods.com]

- 11. gcms.cz [gcms.cz]

- 12. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

Indeno(1,2,3-cd)pyrene: A Technical Guide to its Natural Sources, Environmental Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Indeno(1,2,3-cd)pyrene (I(cd)P), a high molecular weight polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. This document details its primary sources, prevalence in various environmental compartments, and the analytical methodologies employed for its quantification.

Introduction to this compound

This compound is a five-ring aromatic hydrocarbon that is not produced commercially but is a ubiquitous environmental contaminant formed primarily through the incomplete combustion of organic materials.[1][2] It is considered a marker for carcinogenic PAHs in the environment and is frequently monitored by regulatory agencies worldwide.[3] Due to its persistence, bioaccumulative potential, and toxicological profile, understanding its sources and environmental fate is critical for risk assessment and management.

Natural and Anthropogenic Sources

This compound is released into the environment from both natural and, more significantly, anthropogenic sources.

Natural Sources:

-

Forest and Prairie Fires: Natural biomass burning is a contributor to the atmospheric load of I(cd)P.

-

Volcanic Eruptions: Volcanic activity can release PAHs, including I(cd)P, into the atmosphere.

-

Natural Petroleum Seeps: Crude oil and bitumen naturally contain I(cd)P, which can be released into the environment through seeps.[2]

Anthropogenic Sources: The vast majority of environmental I(cd)P originates from human activities, primarily combustion processes.

-

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial furnaces, and residential heating is a major source.[1][2]

-

Vehicle Emissions: Exhaust from gasoline and diesel engines is a significant contributor, particularly in urban areas.

-

Industrial Processes:

-

Coke Production: High-temperature carbonization of coal in coke ovens releases substantial amounts of I(cd)P.

-

Asphalt (B605645) Production and Use: The manufacturing and application of asphalt for roofing and paving are notable sources.

-

Aluminum Production: Specific processes in aluminum smelting can be a source of PAHs.

-

Wood Preservation: Creosote, a wood preservative derived from coal tar, contains I(cd)P.[2]

-

-

Waste Incineration: The combustion of municipal and industrial waste is a significant source of atmospheric I(cd)P.[4]

-

Tobacco Smoke: Cigarette smoke contains I(cd)P, contributing to indoor air pollution.[1]

Environmental Occurrence and Fate

Due to its semi-volatile nature, I(cd)P is distributed across various environmental compartments. It has a low aqueous solubility and a high octanol-water partition coefficient, indicating a strong tendency to adsorb to particulate matter and organic matter in soil and sediment.[2]

Data Presentation: Quantitative Occurrence

The following tables summarize the reported concentrations of this compound in different environmental matrices.

Table 1: Concentration of this compound in Air

| Location/Study Area | Concentration Range (ng/m³) | Notes |

| Germany (1990-1998) | Varies by site type | Industrial, rural, urban, and traffic-dominated sites were monitored.[5] |

| Industrial City, Taiwan | Prominent PAH in ambient PM2.5 | Associated with increased urinary 1-hydroxypyrene (B14473) in asthmatic subjects.[6] |

| Platinum Mines, South Africa | 0.47 - 260 (particle-associated) | Higher concentrations are found in environments with diesel machinery.[7] |

Table 2: Concentration of this compound in Water

| Water Body/Location | Concentration Range (ng/L) | Notes |

| Various US Cities (Finished Water) | Not detected - 2.2 | Monitored in cities including Syracuse, NY, and New York City.[7] |

| Dutch Drinking Water | Average: 8; Maximum: 75 | |

| UK Raw Surface Waters | 5 - 97 | Concentrations were less than 3 ng/L after treatment.[7] |

| Ahmedabad City, India (Drinking Water) | 0 - 61.20 (mean: 6.08) | Samples were collected from residential and industrial locations.[7] |

| Kaohsiung, Taiwan (Drinking Water) | Mean: 13.8 | Not detected in Taipei and Taichung.[7] |

Table 3: Concentration of this compound in Soil

| Location/Land Use | Concentration Range | Notes |

| Industrial Area, Bosnia and Herzegovina | 0.599 - 2.848 mg/kg (surface); 0.041 - 0.320 mg/kg (deeper layer) | Pyrogenic and petrogenic sources were identified.[8] |

| UK (Rural, Urban, Industrial) | Dominated by other PAHs, but present | Part of a broader PAH profile in UK soils.[3] |

| Northwestern Algeria (Industrial, Urban, Agricultural) | Mean concentrations varied by land use | Used for human health risk assessment.[9] |

| Nzoia Catchment Area, Kenya | Present in municipal sludge soils (1.12 µg/kg) | Sewage sludge can be a source of PAHs in agricultural soils.[10] |

| Penobscot Bay, ME, USA | 9 - 228 ppb (dry weight) | Sediment samples were collected in 1982.[7] |

Table 4: Concentration of this compound in Sediment

| River/Bay | Concentration Range | Notes |

| Great Lakes Rivers (Black, Cuyahoga, Menominee) | 0.18 - 6.40 µg/g (dry sediment) | |

| Detroit River, USA | 0.16 - 10.72 mg/kg | 13 of 31 samples were positive.[7] |

| St. Mary's River, MI, USA | <0.02 - 5.30 mg/kg (dry weight) | Surficial sediments were sampled in 1985.[7] |

| Lower Missouri River, USA | 6.4 - 171 ng/g (dry weight) | 18 sediment samples were collected in 2002.[7] |

| Hudson River, NY, USA | 4.8 - 45.5 mg/kg | Near a former manufactured gas plant.[7] |

| Danube River, Hungary | Mean ΣPAH: 317 - 423 ng/g | I(cd)P is a component of the total PAH concentration.[11] |

Experimental Protocols for Analysis

The accurate quantification of this compound in environmental matrices is crucial for monitoring and risk assessment. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Detailed Methodology for GC-MS Analysis of I(cd)P in Soil

This protocol provides a general workflow for the determination of this compound in soil samples using GC-MS.

1. Sample Preparation and Extraction:

- Sample Collection: Collect representative soil samples from the area of interest.

- Drying and Sieving: Air-dry the soil samples to a constant weight and sieve them through a 2 mm mesh to remove large debris.

- Extraction:

- Weigh approximately 10 g of the homogenized soil sample into a Soxhlet extraction thimble.

- Add a surrogate standard (e.g., deuterated PAH) to the sample to monitor extraction efficiency.

- Extract the sample with a suitable solvent mixture (e.g., hexane (B92381)/acetone 1:1 v/v) for 16-24 hours.

- Alternatively, pressurized fluid extraction (PFE) or ultrasonic extraction can be used for faster extraction times.

2. Extract Cleanup:

- Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

- Column Chromatography: Clean up the extract to remove interfering compounds. A common method is to use a silica (B1680970) gel or Florisil column.

- Pack a glass column with activated silica gel or Florisil.

- Apply the concentrated extract to the top of the column.

- Elute the PAHs with a non-polar solvent or a solvent mixture of increasing polarity (e.g., hexane followed by dichloromethane/hexane).

- Collect the fraction containing the PAHs.

- Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., another deuterated PAH not expected in the sample) just before analysis.

3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.

- GC Conditions:

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

- Carrier Gas: Helium at a constant flow rate.

- Injection: Splitless injection of 1 µL of the final extract.

- Temperature Program: A temperature gradient is used to separate the PAHs, for example, starting at 60°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 10 minutes.

- MS Conditions:

- Ionization: Electron ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for higher sensitivity and selectivity. The characteristic ions for this compound (m/z 276, 138) are monitored.

- Quantification: The concentration of I(cd)P is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Visualization of Sources and Environmental Pathways

The following diagram illustrates the relationship between the sources of this compound and its occurrence in the environment.

Caption: Sources and environmental pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fact sheet: Indeno pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. ewg.org [ewg.org]

- 5. researchgate.net [researchgate.net]

- 6. A prominent air pollutant, Indeno[1,2,3-cd]pyrene, enhances allergic lung inflammation via aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pjoes.com [pjoes.com]

- 9. Human Health Assessment of Sixteen Priority Polycyclic Aromatic Hydrocarbons in Contaminated Soils of Northwestern Algeria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

The Genesis of a Carcinogen: Unraveling the Formation of Indeno[1,2,3-cd]pyrene in Combustion

For Immediate Release

A comprehensive technical guide detailing the formation mechanisms of indeno[1,2,3-cd]pyrene (IP), a carcinogenic polycyclic aromatic hydrocarbon (PAH), is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the chemical pathways leading to the synthesis of this harmful compound during combustion processes, supported by experimental data and detailed protocols.

Indeno[1,2,3-cd]pyrene is a six-ring cyclopenta-fused PAH (CP-PAH) commonly found in soot and other products of incomplete combustion of organic materials such as fossil fuels, wood, and tobacco.[1][2][3] Its formation is a significant concern due to its established mutagenic and carcinogenic properties. This guide synthesizes current scientific understanding of the complex reactions that give rise to IP, offering a critical resource for those working to mitigate its environmental and health impacts.

Key Formation Pathways

The primary mechanism for the growth of PAHs, including IP, is the Hydrogen Abstraction-Acetylene Addition (HACA) model.[4] This process involves the removal of a hydrogen atom from an existing aromatic molecule, creating a radical site that then reacts with acetylene (B1199291) (C₂H₂), a common intermediate in combustion. Repeated HACA cycles lead to the annulation of new aromatic rings.

While the HACA mechanism provides a general framework, the specific formation of the five-membered ring characteristic of IP and other CP-PAHs involves more complex pathways, often involving resonantly stabilized radicals. Key precursors and radical species implicated in the formation of IP include:

-

Pyrene (B120774): A four-ring PAH that is considered a direct precursor to IP. The transformation involves the addition of carbon atoms and subsequent cyclization to form the indenyl structure.

-

Propargyl Radical (C₃H₃): This highly reactive species is believed to play a crucial role in the formation of the five-membered ring. Theoretical studies have investigated the reaction of propargyl radicals with larger PAHs.[5][6][7]

-

Cyclopentadienyl (B1206354) Radical (C₅H₅): The recombination of cyclopentadienyl radicals is a known pathway to naphthalene, a two-ring PAH, and is thought to be involved in the formation of larger PAHs with five-membered rings.

One proposed pathway for the formation of cyclopenta-fused PAHs involves the reaction of a larger PAH radical with a smaller hydrocarbon radical, followed by intramolecular rearrangement and cyclization. For instance, the reaction of a pyrenyl radical with a C₃H₃ radical could lead to an intermediate that, after a series of steps, forms the characteristic five-membered ring of indeno[1,2,3-cd]pyrene.

Experimental Investigation and Quantitative Analysis

The study of PAH formation in combustion environments is typically conducted using specialized experimental setups such as flow reactors and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) systems.[8][9][10][11] These techniques allow for the controlled thermal decomposition of precursor molecules and the detailed analysis of the resulting products.

Experimental Protocol: Pyrolysis of Pyrene in a Flow Reactor

A common experimental approach to investigate the formation of IP from pyrene involves the following steps:

-

Precursor Preparation: A known concentration of pyrene is vaporized and mixed with an inert carrier gas, such as nitrogen or argon.

-

Pyrolysis: The gas mixture is introduced into a high-temperature flow reactor. The temperature and residence time within the reactor are precisely controlled to simulate combustion conditions. Typical temperatures range from 800 to 1300 °C with residence times on the order of milliseconds to seconds.

-

Product Sampling: The reaction products are rapidly cooled and collected. This can be done by passing the gas stream through a cold trap or over a solid-phase extraction material.

-

Sample Analysis: The collected sample is extracted with a suitable solvent (e.g., dichloromethane (B109758) or toluene).

-

Quantification: The extract is then analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various PAHs formed, including indeno[1,2,3-cd]pyrene.[12][13][14][15]

Quantitative Data

While extensive quantitative data on the specific yield of indeno[1,2,3-cd]pyrene from pyrene pyrolysis is still an active area of research, studies on the combustion of various fuels provide insights into its prevalence. The following table summarizes representative quantitative data for IP found in different combustion-related samples.

| Sample Matrix | Precursor/Fuel | Indeno[1,2,3-cd]pyrene Concentration | Analytical Method | Reference |

| Soot from Kerosene Flame | Kerosene | Mass percentage in soot can be significant | HPLC | [16] |

| Cigarette Mainstream Smoke | Tobacco | ~4.1 ng/cigarette (ISO smoking regime) | GC-MS/MS | Not explicitly cited |

| Automotive Shredded Residue Landfill Biogas Flare | Biogas | Formation observed during combustion | GC-MS | [17] |

Signaling Pathways and Logical Relationships

The formation of indeno[1,2,3-cd]pyrene is a multi-step process involving a network of interconnected reactions. The following diagrams, generated using the DOT language, illustrate the key logical relationships and a simplified experimental workflow.

References

- 1. Laboratory method for investigating the influence of industrial process conditions on the emission of polycyclic aromatic hydrocarbons from carbonaceous materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fact sheet: Indeno pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. ICSC 0730 - INDENO(1,2,3-cd)PYRENE [inchem.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Rate constants for H abstraction from benzo(a)pyrene and chrysene: a theoretical study (Journal Article) | OSTI.GOV [osti.gov]

- 6. Rate constants for H abstraction from benzo(a)pyrene and chrysene: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formation of polycyclic aromatic hydrocarbons, benzofuran, and dibenzofuran in fuel-rich oxidation of toluene using a flow reactor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pstc.org [pstc.org]

- 11. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 12. Environmental Aging of Polycyclic Aromatic Hydrocarbons on Soot and its Effect on Source Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. analusis.edpsciences.org [analusis.edpsciences.org]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. caprysses.fr [caprysses.fr]

- 17. researchgate.net [researchgate.net]

Metabolic Fate of Indeno[1,2,3-cd]pyrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indeno[1,2,3-cd]pyrene (IcdP), a potent polycyclic aromatic hydrocarbon (PAH) and a significant environmental pollutant, undergoes extensive metabolic transformation in organisms. This process is a double-edged sword: while some metabolic pathways lead to detoxification and excretion, others result in the formation of highly reactive metabolites that can cause cellular damage, including the formation of DNA adducts, a critical step in chemical carcinogenesis. This technical guide provides an in-depth overview of the metabolic pathways of IcdP, its resulting metabolites, and the key enzymatic players involved. It further details the analytical methodologies for their detection and quantification, and explores the signaling cascades, primarily the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor alpha (ERα) pathways, that are perturbed by IcdP and its metabolites. This document is intended to serve as a critical resource for researchers investigating the toxicology of PAHs and for professionals in drug development seeking to understand and mitigate off-target effects of xenobiotics.

Metabolic Pathways of Indeno[1,2,3-cd]pyrene

The metabolism of IcdP, like other PAHs, is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the IcdP molecule. Phase II reactions involve the conjugation of these modified metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

Phase I Metabolism: Activation and Detoxification

The initial metabolic attack on the IcdP molecule is predominantly carried out by CYP enzymes, particularly CYP1A1 and CYP1B1. This can lead to a variety of oxidized products. In rodents, the major in vivo metabolites identified in skin include 8-hydroxy-IcdP, 9-hydroxy-IcdP, and trans-1,2-dihydro-1,2-dihydroxy-IcdP.[1][2] In vitro studies using rat liver enzymes have also identified 10-hydroxy-IcdP, IcdP-1,2-quinone, and the highly mutagenic 1,2-epoxide of IcdP.[3]

A critical activation pathway involves the formation of a diol epoxide. This proceeds via the initial oxidation of IcdP to an epoxide, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. Subsequent epoxidation of the dihydrodiol by CYP enzymes yields a highly reactive diol epoxide, which is considered an ultimate carcinogen due to its ability to form covalent adducts with DNA.

In microorganisms, such as the bacterium Rhodococcus aetherivorans, the degradation of IcdP is initiated by ring hydroxylation at the 1,2 and 7,8 positions, leading to ring cleavage and further breakdown into smaller, less toxic compounds.

A biomimetic system using peroxynitrite has been shown to metabolize IcdP to OH-IcdP, IcdP-quinone, and 2-NO2-IcdP.[4]

Phase II Metabolism: Detoxification and Excretion

The hydroxylated and dihydrodiol metabolites of IcdP can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar moieties like glucuronic acid or sulfate (B86663) to the metabolites. This significantly increases their water solubility, facilitating their excretion from the body via urine or feces.

Quantitative Data on IcdP Metabolites and DNA Adducts

While numerous metabolites of IcdP have been identified, quantitative data on their tissue-specific concentrations are limited. The available data primarily focuses on DNA adducts, which serve as a biomarker of genotoxic exposure.

| Analyte | Species | Tissue/Matrix | Concentration/Level | Reference |

| IcdP-DNA Adducts | Mouse (CD-1) | Skin | Relative binding: BkF > IcdP | [5] |

| IcdP-DNA Adducts | Human | Lung | Levels ranging from not detected to significant, often as part of a complex mixture of PAH adducts. | |

| 8-Hydroxy-IcdP | Mouse | Skin | Identified as the most abundant metabolite in vivo. | [1][2] |

| trans-1,2-Dihydro-1,2-dihydroxy-IcdP | Mouse | Skin | Identified as a major in vivo metabolite. | [1][2] |

| 9-Hydroxy-IcdP | Mouse | Skin | Identified as a major in vivo metabolite. | [1][2] |

Note: Quantitative data for specific IcdP metabolite concentrations in various tissues remains an area of active research.

Signaling Pathway Perturbations

IcdP and its metabolites can modulate cellular signaling pathways, leading to a range of biological effects, from altered gene expression to inflammatory responses.

Aryl Hydrocarbon Receptor (AhR) Signaling

IcdP is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to IcdP, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of genes, most notably CYP1A1 and CYP1B1, the very enzymes involved in IcdP's own metabolism. This creates a feedback loop that can enhance the production of reactive metabolites. Downstream of AhR activation, IcdP has been shown to modulate the function of dendritic cells, leading to an increased inflammatory response, including elevated levels of pro-inflammatory cytokines like IL-6 and a decrease in the anti-inflammatory cytokine IL-10.[6]

Estrogen Receptor alpha (ERα) Signaling

Recent studies have identified IcdP as a ligand for the Estrogen Receptor alpha (ERα).[7] Binding of IcdP to ERα can trigger the transcriptional regulation of estrogen-responsive genes. In MCF-7 breast cancer cells, IcdP has been shown to alter the expression of genes involved in cell proliferation and metastasis, suggesting a potential role in hormone-related cancers. The downstream signaling cascade following IcdP-mediated ERα activation involves the modulation of a suite of genes, including the upregulation of CCNG2, CYP1A1, and RUNX2, and the downregulation of PGR (progesterone receptor) and CXCL12.

Experimental Protocols

Analysis of IcdP Metabolites by HPLC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of IcdP metabolites in biological matrices.

Objective: To separate, identify, and quantify IcdP metabolites.

Workflow:

References

- 1. Tumor-initiating activity of major in vivo metabolites of indeno[1,2,3-cd]pyrene on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of mutagenic metabolites of indeno[1,2,3-cd]pyrene formed in vitro with rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic transformation of indeno[1,2,3-cd]pyrene and toxicities of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-postlabeling analysis of DNA adducts from non-alternant PAH using thin-layer and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A prominent air pollutant, Indeno[1,2,3-cd]pyrene, enhances allergic lung inflammation via aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioaccumulation and Biomagnification Potential of Indeno(1,2,3-cd)pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeno(1,2,3-cd)pyrene (IP) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) of significant environmental concern due to its persistence, carcinogenicity, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification potential of IP, drawing on available scientific data. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental risk assessments or toxicological studies. This document summarizes key physicochemical properties, bioaccumulation and biomagnification data, details relevant experimental protocols, and visualizes the critical biological pathways involved in its toxicokinetics.

Introduction

This compound (IP) is a five-ring polycyclic aromatic hydrocarbon (PAH) primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] As a ubiquitous environmental contaminant, it is frequently detected in the air, water, soil, and sediments.[2] The International Agency for Research on Cancer (IARC) has classified IP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] Its lipophilic nature and resistance to degradation contribute to its persistence in the environment and its tendency to accumulate in living organisms. Understanding the bioaccumulation and biomagnification potential of IP is crucial for assessing its ecological risk and potential impact on human health through the food chain.

This guide provides an in-depth analysis of the current scientific knowledge regarding the bioaccumulation and biomagnification of this compound.

Physicochemical Properties

The environmental fate and biological uptake of this compound are largely governed by its physicochemical properties. Its high octanol-water partition coefficient (Kow) indicates a strong tendency to partition into lipids, a key factor driving bioaccumulation.

| Property | Value | Reference |

| Molecular Formula | C22H12 | [4] |

| Molar Mass | 276.33 g/mol | [4] |

| Appearance | Yellow crystals | [4] |

| Water Solubility | 0.062 mg/L | |

| Octanol-Water Partition Coefficient (log Kow) | 6.50 - 7.66 | [5] |

| Vapor Pressure | 1.2 x 10^-9 Pa at 25°C | [5] |

Bioaccumulation and Bioconcentration

Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. Bioconcentration, a component of bioaccumulation, refers specifically to the uptake from water. The potential for a chemical to bioconcentrate is quantified by the Bioconcentration Factor (BCF), while the overall accumulation from all sources is measured by the Bioaccumulation Factor (BAF).

Quantitative Data

The following table summarizes available BCF and BAF values for this compound in various organisms. It is important to note that experimental data for IP is limited, and some values are derived from models or extrapolated from studies on similar PAHs.

| Organism | Species | Parameter | Value (L/kg) | Tissue | Comments | Reference |

| Fish | Acanthogobius flavimanus | BAF (5% lipid normalized) | 4167 | Whole body | Field study in Tokyo Bay. | |

| Mollusc | Various | BAF (5% lipid normalized) | >5000 | Whole body | Field study in Tokyo Bay. | |

| Crustacean | Various | BAF (5% lipid normalized) | >5000 | Whole body | Field study in Tokyo Bay. | |

| Fish | Multiple | BAF (National) | 3900 | Whole body | EPA calculated value. | [5] |

Note: The high BAF values in molluscs and crustaceans suggest a significant potential for bioaccumulation in these organisms, which often have lower metabolic capacity for PAHs compared to fish. The lower BAF in fish may be attributed to their more efficient metabolism of these compounds.

Biomagnification

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This phenomenon is of particular concern for persistent, bioaccumulative, and toxic (PBT) substances. The potential for biomagnification is assessed using the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF).

Currently, there is a lack of specific experimental data for the BMF and TMF of this compound. However, studies on the trophic transfer of PAHs, in general, suggest that they do not consistently biomagnify in aquatic food webs.[6] This is largely attributed to the ability of many vertebrate species to metabolize PAHs. In contrast, some studies have shown that the trophic transfer of PAH metabolites can occur.

Experimental Protocols

Standardized methods are essential for reliably assessing the bioaccumulation potential of chemicals. The OECD Guideline 305 for "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is a widely accepted protocol.

OECD Guideline 305: Bioaccumulation in Fish

This guideline details the procedures for determining the bioconcentration and biomagnification of a substance in fish.

Key aspects of the protocol include:

-

Test Species: A variety of fish species can be used, with the Zebrafish (Danio rerio) being a common choice.

-

Exposure: The test consists of two phases: an uptake phase where fish are exposed to the test substance in the water or through their diet, and a depuration phase where they are transferred to a clean environment.

-

Test Conditions: The study is typically conducted under flow-through conditions to maintain a constant concentration of the test substance. Water quality parameters such as temperature, pH, and dissolved oxygen are carefully monitored.

-

Sampling: Fish and water (or food) samples are collected at regular intervals during both the uptake and depuration phases.

-

Chemical Analysis: The concentration of the test substance in the samples is determined using validated analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[7][8][9]

-

Data Analysis: The BCF or BMF is calculated from the uptake and depuration rate constants or from the steady-state concentrations.

The following diagram illustrates a typical experimental workflow for an aqueous exposure bioaccumulation test according to OECD 305.

Analytical Methods

Accurate quantification of this compound in environmental and biological matrices is critical. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for the analysis of PAHs.[7]

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: Fluorescence detection offers high sensitivity and selectivity for many PAHs, including IP.[8][9]

Sample preparation typically involves extraction with an organic solvent, followed by a clean-up step to remove interfering substances.

Biological Signaling Pathways and Metabolism

The toxicokinetics of this compound, including its uptake, metabolism, and excretion, are mediated by specific biological pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound, like many other PAHs, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][11] The activation of the AhR signaling pathway is a key event in the metabolic activation and toxicity of IP.

The following diagram illustrates the canonical AhR signaling pathway.

Upon binding of IP to the AhR complex in the cytoplasm, the complex translocates to the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the increased transcription of target genes, including those encoding for metabolic enzymes.

Metabolism of this compound

The metabolism of IP is a critical process that influences its bioaccumulation and toxicity. It primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.

-

Phase I Metabolism: This phase is primarily mediated by Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (e.g., CYP1A1, CYP1B1), which are induced by AhR activation.[4][12] These enzymes introduce functional groups, such as hydroxyl (-OH) groups, onto the IP molecule, making it more water-soluble. Key metabolites identified include various hydroxy-IPs and dihydrodiols.[13]

-

Phase II Metabolism: The hydroxylated metabolites from Phase I are then conjugated with endogenous molecules, such as glucuronic acid or sulfate, by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[3][14] This conjugation further increases the water solubility of the metabolites, facilitating their excretion from the body.

The following diagram provides a simplified overview of the metabolic pathway of this compound.

Conclusion

This compound exhibits a high potential for bioaccumulation in aquatic organisms, particularly in invertebrates, as indicated by its physicochemical properties and available BAF data. Its biomagnification potential in food webs appears to be limited, likely due to the metabolic capabilities of higher trophic level organisms. The Aryl Hydrocarbon Receptor signaling pathway plays a central role in mediating the metabolic activation of IP, leading to the formation of more water-soluble metabolites that can be excreted.

Further research is needed to fill the existing data gaps, particularly concerning experimental BMF and TMF values in both aquatic and terrestrial ecosystems. A more detailed understanding of the specific enzymes involved in IP metabolism and their regulation will also contribute to a more accurate assessment of its environmental and human health risks. This technical guide provides a solid foundation for researchers and professionals working to understand and mitigate the potential impacts of this ubiquitous environmental contaminant.

References

- 1. A prominent air pollutant, Indeno[1,2,3-cd]pyrene, enhances allergic lung inflammation via aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] A prominent air pollutant, Indeno[1,2,3-cd]pyrene, enhances allergic lung inflammation via aryl hydrocarbon receptor | Semantic Scholar [semanticscholar.org]

- 3. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Trophic transfer and biomagnification potential of contaminants in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. A prominent air pollutant, Indeno[1,2,3-cd]pyrene, enhances allergic lung inflammation via aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional differences in the cytochrome P450 1 family enzymes from Zebrafish (Danio rerio) using heterologously expressed proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Multiple UDP-Glucuronosyltransferase and Sulfotransferase Enzymes are Responsible for the Metabolism of Verproside in Human Liver Preparations [mdpi.com]

The Environmental Odyssey of Indeno(1,2,3-cd)pyrene: A Technical Guide to its Fate and Transport in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeno(1,2,3-cd)pyrene (IcdP), a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a persistent environmental pollutant of significant concern due to its carcinogenic properties. Arising from the incomplete combustion of organic materials, IcdP's journey through terrestrial and aquatic ecosystems is governed by a complex interplay of its physicochemical properties and various environmental processes. This technical guide provides an in-depth analysis of the environmental fate and transport of this compound, with a focus on its behavior in soil and water. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes to offer a comprehensive resource for researchers and environmental scientists.

Introduction

This compound is one of the 16 PAHs designated as priority pollutants by the U.S. Environmental Protection Agency (EPA).[1] It is formed during the burning of fossil fuels, wood, and other organic matter and is commonly found in air, water, and soil.[1][2] Due to its chemical structure, comprising five benzene (B151609) rings and one cyclopentane (B165970) ring in a planar arrangement, IcdP is a highly stable and recalcitrant molecule.[2] Its presence in the environment poses a significant risk to human health and ecosystems. Understanding its fate and transport is crucial for developing effective remediation strategies and for conducting accurate risk assessments.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its intrinsic physical and chemical characteristics. It is a yellow crystalline solid with very low volatility and is practically insoluble in water.[2][3][4] Its high octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (log Koc) indicate a strong tendency to sorb to organic matter in soil and sediment, rendering it relatively immobile in these compartments.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₂ | [2] |

| Molar Mass | 276.33 g/mol | [2] |

| Melting Point | 164 °C | [2] |

| Boiling Point | 536 °C | [2] |

| Vapor Pressure | 1.3 x 10⁻¹⁰ mm Hg at 25 °C | |

| Water Solubility | 0.062 mg/L | |

| Octanol-Water Partition Coefficient (log Kow) | 6.50 - 7.66 | |

| Organic Carbon-Water Partition Coefficient (log Koc) | 5.78 - 8.82 | |

| Henry's Law Constant | 3.48 x 10⁻⁷ atm·m³/mol |

Environmental Fate and Transport

The journey of this compound through the environment is a multifaceted process involving sorption, degradation (both biotic and abiotic), and limited transport.

Fate and Transport in Soil

In the soil environment, the fate of this compound is primarily governed by its strong adsorption to soil organic matter.[3] This high sorption affinity significantly limits its mobility, including leaching into groundwater.

Sorption: IcdP exhibits very high log Koc values, ranging from 5.78 to 8.82, indicating it is essentially immobile in soil.[5] The sorption process is a key factor in its persistence, as it reduces the bioavailability of IcdP for microbial degradation and plant uptake.

Degradation:

-

Biodegradation: The microbial degradation of IcdP in soil is a slow process. Half-lives in soil have been reported to be in the range of 288 to over 700 days, depending on soil type and environmental conditions. Certain microorganisms, such as Rhodococcus aetherivorans IcdP1, have been shown to degrade IcdP, initiating the process through ring hydroxylation.[1][3]

-

Abiotic Degradation: Photodegradation can occur on the soil surface when IcdP is exposed to sunlight. However, its strong sorption to soil particles and the limited penetration of light into the soil column make this a minor degradation pathway in most scenarios. Hydrolysis is not considered a significant degradation process for IcdP.[5]

Volatilization: Due to its extremely low vapor pressure, volatilization of this compound from soil surfaces is negligible.[5]

Table 2: Soil Sorption and Degradation Data for this compound

| Parameter | Soil Type | Value | Reference |

| log Koc | Not specified | 5.78 - 8.82 | |

| Biodegradation Half-life | Kidman sandy loam | 288 days | |

| Biodegradation Half-life | McLaurin sandy loam | 289 days | |

| Biodegradation Half-life | Soil microcosm (10 °C) | 600 days | |

| Biodegradation Half-life | Soil microcosm (20 °C) | 730 days | |

| Biodegradation Half-life | Soil microcosm (30 °C) | 630 days |

Fate and Transport in Water

In aquatic systems, the low water solubility and high hydrophobicity of this compound lead to its partitioning from the water column to suspended solids and sediments.

Sorption: IcdP readily adsorbs to suspended particulate matter and sediments in the water column.[5] This process is a major mechanism for its removal from the aqueous phase.

Degradation:

-

Biodegradation: Similar to soil, biodegradation in water is a slow process.[5] The availability of IcdP to microorganisms is limited by its low solubility and sorption to particles.

-

Abiotic Degradation: IcdP can absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis in sunlit surface waters.[5] However, its association with particulate matter can reduce the efficiency of this process.

Volatilization: The Henry's Law constant for IcdP is low, indicating that volatilization from water is not a significant removal mechanism.[5]

Experimental Protocols

A variety of standardized methods are employed to study the environmental fate and transport of this compound.

Soil Sorption (Batch Equilibrium Method)

This method is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

-

Soil Preparation: Soil samples are air-dried and sieved. The organic carbon content of the soil is determined.

-

Solution Preparation: A stock solution of this compound (often ¹⁴C-labeled for ease of quantification) in a suitable solvent (e.g., methanol) is prepared. A series of aqueous solutions of known concentrations are made by adding small volumes of the stock solution to a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Equilibration: A known mass of soil is placed in a series of vials, and a known volume of the IcdP solution is added to each. The vials are sealed and agitated on a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The vials are centrifuged to separate the soil from the aqueous phase.

-

Analysis: The concentration of IcdP remaining in the aqueous phase is determined using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or by liquid scintillation counting if a radiolabeled compound is used.

-

Calculation: The amount of IcdP sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The Kd is calculated as the ratio of the sorbed concentration to the equilibrium aqueous concentration. The Koc is then calculated by dividing the Kd by the fraction of organic carbon in the soil.

Biodegradation in Soil (Microcosm Study)

This protocol assesses the rate of microbial degradation of IcdP in a controlled laboratory setting.

-

Microcosm Setup: Soil is spiked with a known concentration of this compound. The soil is then placed in containers (microcosms) and the moisture content is adjusted to an optimal level for microbial activity.

-

Incubation: The microcosms are incubated at a constant temperature in the dark. A set of sterile control microcosms (e.g., treated with sodium azide) is included to differentiate between biotic and abiotic degradation.

-

Sampling: At specified time intervals, replicate microcosms are sacrificed for analysis.

-

Extraction: The soil samples are extracted with an appropriate solvent (e.g., methylene (B1212753) chloride, acetone/hexane mixture) to recover the remaining IcdP and any metabolites.

-

Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to quantify the concentration of IcdP.

-

Data Analysis: The degradation rate and half-life are calculated by fitting the concentration data over time to a kinetic model (e.g., first-order decay).

Analytical Methods

The quantification of this compound in environmental samples is typically performed using chromatographic techniques as outlined in EPA methods.

-

EPA Method 8310 (HPLC): This method is suitable for the analysis of PAHs in water and waste. It utilizes HPLC with UV and fluorescence detectors. For IcdP, fluorescence detection is generally more sensitive. The method involves extraction of the sample followed by solvent exchange to acetonitrile (B52724) before injection into the HPLC.[6]

-

EPA Method 610 (HPLC/GC): This method is applicable to municipal and industrial discharges. It provides both HPLC and GC approaches. However, the GC method does not adequately resolve this compound from dibenzo(a,h)anthracene. Therefore, the HPLC approach is preferred for accurate quantification of IcdP in mixtures.

References

- 1. Frontiers | Hydroxylation at Multiple Positions Initiated the Biodegradation of Indeno[1,2,3-cd]Pyrene in Rhodococcus aetherivorans IcdP1 [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hydroxylation at Multiple Positions Initiated the Biodegradation of Indeno[1,2,3-cd]Pyrene in Rhodococcus aetherivorans IcdP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICSC 0730 - this compound [inchem.org]

- 5. This compound | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

An In-depth Technical Guide to Indeno(1,2,3-cd)pyrene: Molecular Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indeno(1,2,3-cd)pyrene (IP) is a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in environmental science, toxicology, and oncology.[1][2] As a component of incomplete combustion of organic materials, it is ubiquitously present in the environment, arising from sources such as gasoline engine exhaust, tobacco smoke, and the burning of fossil fuels.[1][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and toxicological aspects of this compound, with a focus on data presentation, experimental methodologies, and visual representation of its metabolic pathway.

Molecular Structure and Identification

This compound is a high-molecular-weight PAH consisting of a pyrene (B120774) backbone fused with an indene (B144670) group. Its planar structure is composed of five benzene (B151609) rings and one cyclopentane (B165970) ring.[1] The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Identifier | Value |

| CAS Number | 193-39-5[1][2][3][5] |

| Molecular Formula | C₂₂H₁₂[2][5][6] |

| Molecular Weight | 276.33 g/mol [2][5] |

| IUPAC Name | hexacyclo[16.3.1.0²,⁷.0⁸,²¹.0¹¹,²⁰.0¹⁴,¹⁹]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene[5] |

| Synonyms | o-Phenylenepyrene, 1,10-(o-Phenylene)pyrene, 2,3-Phenylenepyrene[1][3][5][6] |

Physicochemical Properties

This compound appears as yellow crystals and exhibits a greenish-yellow fluorescence.[5] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 164 °C | [1][7][8] |

| Boiling Point | 536 °C | [1][7][8] |

| Water Solubility | Insoluble | [7][8] |

| Vapor Pressure | 1.01 x 10⁻¹⁰ mmHg at 25 °C | [7] |

| Log Octanol/Water Partition Coefficient (log Kow) | 6.58 | [8] |

Toxicological Profile

This compound is recognized as a carcinogen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, meaning it is possibly carcinogenic to humans.[4][9] The primary route of exposure is through inhalation of airborne particles and skin contact.[8]

Carcinogenicity and Genotoxicity

Animal studies have demonstrated that this compound can induce skin and lung cancer.[4] Its carcinogenic mechanism is linked to its metabolic activation by the cytochrome P450 enzyme system.[1] This process can lead to the formation of reactive metabolites, such as epoxides, which can bind to DNA to form adducts.[1] These DNA adducts can disrupt DNA replication and transcription, potentially leading to mutations and the initiation of cancer.[1]

Metabolic Activation Pathway

The metabolic activation of this compound is a critical step in its carcinogenic process. The following diagram illustrates the key steps in this pathway.

Caption: Metabolic activation of this compound.

Experimental Protocols

Analytical Detection: High-Performance Liquid Chromatography (HPLC)

A common method for the detection and quantification of this compound in environmental samples is High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.[10]

Sample Preparation (General Workflow):

-

Extraction: Extraction of PAHs from the sample matrix (e.g., air filters, soil, water) using an appropriate solvent (e.g., dichloromethane, acetonitrile) via methods like Soxhlet extraction or ultrasonic extraction.

-

Clean-up/Fractionation: Removal of interfering compounds using techniques such as solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges.

-

Concentration: The extract is concentrated to a smaller volume under a gentle stream of nitrogen.

-

Reconstitution: The residue is redissolved in a suitable solvent for HPLC analysis.

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detector: Fluorescence detector with excitation and emission wavelengths optimized for this compound.

-

Quantification: Based on a calibration curve generated from analytical standards of this compound.[11]

The following diagram outlines the general workflow for the analytical determination of this compound.

Caption: Analytical workflow for this compound.

Conclusion

This compound is a well-characterized polycyclic aromatic hydrocarbon with significant environmental and health implications. Its molecular structure, physicochemical properties, and toxicological profile, particularly its carcinogenicity through metabolic activation, are crucial areas of study. The analytical methods outlined provide a basis for its detection and quantification in various matrices, which is essential for monitoring environmental contamination and human exposure. Further research into its detailed mechanisms of toxicity and the development of sensitive and specific biomarkers of exposure will continue to be important for public health and environmental protection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Indeno(1-2-3-c-d)pyrene - OEHHA [oehha.ca.gov]

- 4. nj.gov [nj.gov]

- 5. This compound | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indeno[1,2,3-cd]pyrene [webbook.nist.gov]

- 7. INDENO(1,2,3-C,D)PYRENE CAS#: 193-39-5 [m.chemicalbook.com]

- 8. ICSC 0730 - this compound [inchem.org]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. インデノ[1,2,3-cd]ピレン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Health Effects of Indeno(1,2,3-cd)pyrene Exposure in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract